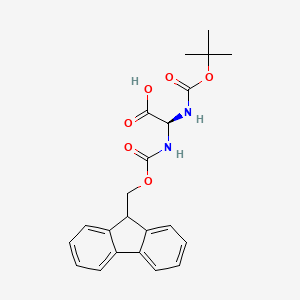

Fmoc-a-amino-D-Gly(Boc)-OH

Description

BenchChem offers high-quality Fmoc-a-amino-D-Gly(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-a-amino-D-Gly(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCFKRJSLGKRNA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Fmoc-a-amino-D-Gly(Boc)-OH

Technical Guide: Chemical Structure and Properties of Fmoc-α-amino-D-Gly(Boc)-OH

Executive Summary

Fmoc-α-amino-D-Gly(Boc)-OH is a specialized, non-proteinogenic amino acid derivative characterized by a gem-diamine structure at the α-carbon. Chemically defined as N-Fmoc-N'-Boc-2,2-diaminoacetic acid , this molecule serves as a critical building block in the synthesis of retro-inverso peptides and peptidomimetics . Unlike standard amino acids, which possess an amino and a carboxyl group on the α-carbon, this derivative features two amino groups (orthogonally protected by Fmoc and Boc) and a carboxyl group.

This structural anomaly confers unique properties, primarily the ability to reverse peptide bond directionality (–NH–CO– instead of –CO–NH–) when coupled with malonyl derivatives, or to introduce conformational constraints that enhance proteolytic stability. This guide details its chemical identity, synthesis, stability profiles, and application protocols in solid-phase peptide synthesis (SPPS).

Chemical Structure & Properties

Identity and Nomenclature

-

Common Name: Fmoc-α-amino-D-glycine(Boc)-OH

-

IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]acetic acid

-

Chemical Formula:

-

Molecular Weight: ~412.44 g/mol

-

Chirality: The α-carbon is a stereocenter due to the presence of two chemically distinct amino groups (protected by Fmoc and Boc). The "D" configuration implies a specific spatial arrangement relative to standard D-amino acids.

Structural Analysis

The molecule is a protected aminal (gem-diamine). Aminals are generally unstable, prone to hydrolysis into ammonia and a carbonyl compound (glyoxylic acid derivative). However, the electron-withdrawing nature of the carbamate protecting groups (Fmoc and Boc) stabilizes the N-C-N bond, allowing isolation and use as a solid reagent.

| Feature | Description |

| Backbone | Glycine derivative with a second amino group replacing the α-hydrogen. |

| Protecting Group 1 | Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed by piperidine. Allows for SPPS chain elongation. |

| Protecting Group 2 | Boc (tert-butyloxycarbonyl): Acid-labile, removed by TFA. Stable to base, ensuring orthogonality. |

| Stability | Stable as a solid at 4°C. In solution, the free acid is susceptible to decarboxylation or hydrolysis if left for extended periods without coupling. |

Synthesis and Production

The synthesis of Fmoc-α-amino-D-Gly(Boc)-OH typically involves the Curtius rearrangement of malonic acid derivatives or the modification of glyoxylic acid imines.

Synthetic Pathway (Curtius Rearrangement)

-

Starting Material: Mono-protected aminomalonic acid ester.

-

Acyl Azide Formation: Reaction with diphenylphosphoryl azide (DPPA).

-

Rearrangement: Thermal rearrangement to an isocyanate.

-

Trapping: Reaction with tert-butanol (to form Boc) or 9-fluorenylmethanol (to form Fmoc).

-

Hydrolysis: Saponification of the ester to yield the free acid.

Diagram: Synthesis Workflow

Caption: Synthetic pathway via Curtius rearrangement to generate the gem-diamine core.

Applications in Drug Development

Retro-Inverso Peptidomimetics

The primary application of Fmoc-α-amino-D-Gly(Boc)-OH is the synthesis of retro-inverso peptides .

-

Concept: A retro-inverso peptide mimics the side-chain topology of a parent peptide but with a reversed backbone direction (NH-CO instead of CO-NH).

-

Mechanism: To reverse the bond at a specific residue, a gem-diamine (provided by Fmoc-α-amino-Gly) is coupled to a malonyl residue (providing the dicarbonyl unit). This creates a ...-NH-CH(R)-NH-CO-CH(R')-CO-... linkage.

-

Benefit: The resulting peptidomimetic is highly resistant to proteolytic degradation by serum proteases, significantly extending half-life in vivo.

Conformational Constraints

The gem-diamine center introduces steric bulk and alters the rotational freedom (phi/psi angles) of the peptide backbone, forcing the peptide into specific secondary structures (e.g., turns or helices) that may enhance receptor binding affinity.

Experimental Protocols

Warning: The gem-diamine functionality is sensitive. Avoid prolonged exposure of the deprotected free amine in aqueous or acidic solution, as this can lead to hydrolysis of the aminal to an aldehyde/ketone.

Coupling Protocol (SPPS)

Standard carbodiimide/active ester chemistry is effective, but reaction times should be optimized to prevent racemization.

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Activation:

-

Dissolve Fmoc-α-amino-D-Gly(Boc)-OH (3 eq) in DMF.

-

Add HATU (2.9 eq) and DIEA (6 eq).

-

Note: HATU is preferred over HBTU for sterically hindered or sensitive amino acids.

-

-

Coupling:

-

Add activated solution to resin.

-

Shake at room temperature for 45–60 minutes.

-

Monitor with Kaiser test (ninhydrin).

-

-

Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).

Deprotection and Chain Elongation

-

Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min).

-

Critical Step: Wash immediately and thoroughly. The free gem-diamine amine is less stable than a standard

-amine. Proceed immediately to the next coupling step.

-

-

Boc Removal (Post-Synthesis): Treat with 95% TFA / 2.5% TIS / 2.5%

. The gem-diamine remains stable as the salt or within the peptide bond.

Diagram: SPPS Cycle for Gem-Diamines

Caption: SPPS cycle emphasizing the critical need for immediate coupling after deprotection.

Troubleshooting & Storage

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of the gem-diamine during deprotection. | Reduce piperidine exposure time; ensure anhydrous DMF; couple next residue immediately. |

| Racemization | Base-catalyzed epimerization at the α-carbon. | Use weaker bases (e.g., Collidine) or additives like Oxyma Pure. |

| Precipitation | Low solubility of the protected amino acid. | Dissolve in NMP or a DMF/DMSO mixture. |

Storage: Store at -20°C in a desiccator. The compound is hygroscopic and sensitive to hydrolysis upon moisture uptake.

Disambiguation

Researchers often confuse this molecule with structurally similar analogs. Ensure verification of the CAS number and structure before purchase.

-

Fmoc-D-Dap(Boc)-OH: (Diaminopropionic acid) - Has a backbone of 3 carbons.[1][2][3] The amino groups are on C2 and C3.[1][2]

-

Fmoc-α-amino-Gly(Boc)-OH: (Gem-diamine) - Has a backbone of 2 carbons. Both amino groups are on C2.[2]

References

-

Fletcher, M. D., & Campbell, M. M. (1998). Partially Modified Retro-Inverso Peptides: Development, Synthesis, and Conformational Behavior. Chemical Reviews, 98(2), 763–796. Retrieved from [Link]

-

Goodman, M., & Chorev, M. (1979). On the Concept of Linear Modified Retro-Peptide Structures. Accounts of Chemical Research, 12(1), 1–7. Retrieved from [Link]

Sources

Applications of Fmoc-a-amino-D-Gly(Boc)-OH in peptidomimetics

Advanced Peptidomimetics: The Strategic Utility of Fmoc- -amino-Gly(Boc)-OH

Executive Summary

In the landscape of modern peptidomimetics, the "topochemical postulate" remains a guiding principle for designing stable, bioactive analogs. Fmoc-

Unlike standard diamino acids (like Dap or Dab) where the amino groups are separated by methylene bridges, this molecule features two amino functionalities on the same

This guide details the mechanistic rationale, synthetic protocols, and quality control measures for deploying Fmoc-

Molecular Architecture & Mechanistic Role

The Gem-Diamine Singularity

The nomenclature "

-

Chemical Structure:

(Note: The carboxyl is usually modified or absent in the final linkage; as a building block, it exists often as a precursor or modified acid). -

Chirality ("D-Configuration"): While 2,2-diaminoacetic acid is achiral if symmetrically substituted, the presence of orthogonal protecting groups (Fmoc vs. Boc) creates a pro-chiral center. The "D-" designation in the commercial name indicates the stereochemical orientation intended to mimic the spatial arrangement of a D-amino acid in a retro-inverso context.

The Retro-Inverso Concept

To understand the utility of this molecule, one must understand the Retro-Inverso modification:

-

Retro: The sequence is reversed (e.g., Gly-Ala-Phe

Phe-Ala-Gly). -

Inverso: All L-amino acids are replaced with D-amino acids.

However, simply reversing and inverting leaves the termini wrong: the N-terminus becomes a C-terminus and vice versa. To fix this "end-group" problem:

-

The original N-terminus is replaced by a malonyl residue (converting

). -

The original C-terminus is replaced by a gem-diamino residue (converting

).

Fmoc-

Stability Profile

-

Aminal Instability: Gem-diamines are essentially aminals (N-C-N). Free gem-diamines hydrolyze rapidly to ammonia and aldehydes.[1]

-

Acylated Stability: When both nitrogen atoms are acylated (as in peptide bonds or Fmoc/Boc protection), the molecule is stable.

-

Implication: You must never expose the free amine of the gem-diamine without immediately coupling it, or keeping it in a protected state.

Strategic Applications in Drug Design

Proteolytic Resistance

The primary failure mode of peptide therapeutics is rapid degradation by serum proteases (trypsin, chymotrypsin). The modified backbone introduced by Fmoc-

Immunogenicity Modulation

Retro-inverso peptides often retain the antigenicity of the parent L-peptide but exhibit longer half-lives. This building block is essential for constructing synthetic vaccines where stability in the bloodstream is paramount.

Experimental Protocols

Protocol A: Synthesis of the Gem-Diamino Building Block

Note: While often purchased, in-situ generation is common due to shelf-life concerns.

Principle: Curtius rearrangement of a malonic acid half-ester or Hofmann rearrangement of an amino acid amide.

Workflow (Hofmann Rearrangement Route):

-

Starting Material: Fmoc-D-Asn-OH (or similar amide-bearing amino acid).

-

Reagent: IBT (Iodobenzene bis(trifluoroacetate)).[1]

-

Solvent: DMF/Water mixture.

-

Procedure:

-

Dissolve Fmoc-amino acid amide in DMF/H2O (2:1).

-

Add IBT (1.1 eq).

-

Stir for 3-4 hours at RT.

-

The intermediate isocyanate is trapped by water/alcohol to form the gem-diamine.

-

Crucial Step: Trap with Boc-anhydride immediately to stabilize as Fmoc-NH-CH(R)-NH-Boc.

-

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-

Step-by-Step Methodology:

-

Resin Selection: Use a Rink Amide resin for C-terminal amides.

-

Coupling the Gem-Diamine:

-

Activation: Use HATU/HOAt (1:1 ratio) with DIPEA (2 eq). Avoid carbodiimides (DCC/DIC) as they can cause slow coupling leading to hydrolysis.

-

Time: Coupling must be rapid (max 45 mins).

-

Stoichiometry: Use 3-fold excess of the building block.

-

-

Deprotection (Critical Warning):

-

The Fmoc group is removed with 20% Piperidine in DMF.

-

Warning: Once deprotected, the resulting mono-acyl gem-diamine is less stable. Proceed immediately to the next coupling. Do not store the resin at this stage.

-

-

Next Coupling:

-

Couple the Malonyl derivative (or next D-amino acid) immediately.

-

Ensure the pH remains neutral to slightly basic; acid catalyzes aminal decomposition.

-

Visualization of Workflows

The Retro-Inverso Concept & Topology

This diagram illustrates how the gem-diamine (gGly) corrects the topology of a reversed peptide.

Figure 1: Topological comparison showing how the Gem-Diamine (gGly) replaces the C-terminus to maintain side-chain orientation in Retro-Inverso peptides.

Synthesis Workflow (Hofmann Rearrangement)

The chemical pathway to generate the stable building block.

Figure 2: Synthesis of protected gem-diamino residues via Hofmann rearrangement of amino acid amides.

Data & Comparative Analysis

The following table compares the properties of the gem-diamino residue against standard isomers often confused in nomenclature.

| Feature | L-Dap (Diaminopropionic) | Glycine | |

| Structure | |||

| Backbone Role | Retro-Inverso Linker | Side-chain functionalization | Flexibility / Spacer |

| Chirality | Pro-chiral (depends on protection) | L-Chiral | Achiral |

| Acid Stability | Low (if mono-protected) | High | High |

| Protease Stability | Excellent (Non-scissile) | Moderate | Low |

| Primary Use | Reversing peptide direction | Cross-linking / branching | Linkers |

Troubleshooting & Quality Control

Common Synthetic Pitfalls

-

Problem: Low yield after coupling the gem-diamine.

-

Cause: Steric hindrance at the quaternary center or hydrolysis of the activated species.

-

Solution: Use microwave-assisted synthesis (50°C, 10 min) to accelerate the coupling before hydrolysis occurs.

-

-

Problem: "Doublet" peaks in HPLC.

-

Cause: Diastereomers. If the "D-Gly" starting material was not optically pure, or if the IBT reaction caused racemization, you will see separable diastereomers.

-

Solution: Use chiral HPLC for validation.

-

Analytical Validation

-

Mass Spectrometry (ESI-MS): The gem-diamine unit often fragments differently than standard peptides. Look for the characteristic loss of the Boc group (-100 Da) and the specific cleavage of the N-C-N bond.

-

NMR (

H): The

References

-

Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273. Link

-

Fletcher, M. D., & Campbell, M. M. (1998). Partially modified retro-inverso peptides: development, synthesis, and conformational modeling. Chemical Reviews, 98(2), 763–796. Link

-

Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. FASEB Journal, 11(6), 449-456. Link

-

Pessi, A., et al. (1983).[1] Synthesis of retro-inverso peptide analogues of the C-terminal tetrapeptide of gastrin. Journal of the Chemical Society, Chemical Communications, (4), 195-197. Link

-

Pallai, P. V., et al. (1983).[1] Synthesis of gem-diaminoalkyl residues for retro-inverso peptide analogues. International Journal of Peptide and Protein Research. Link

Fmoc-a-amino-D-Gly(Boc)-OH molecular weight and formula

This technical guide details the physicochemical properties, structural characteristics, and synthetic applications of Fmoc-α-amino-D-Gly(Boc)-OH , a specialized orthogonal building block used primarily in the synthesis of peptidomimetics and retro-inverso peptides.[1]

Gem-Diamino Acid Precursor for Peptidomimetics[1]

Core Identity & Physicochemical Specifications[1][2][3][4]

Fmoc-α-amino-D-Gly(Boc)-OH is a non-proteinogenic amino acid derivative.[1] Chemically, it is a gem-diamine (geminal diamine) variant of glycine where the

Molecular Data Table

| Property | Specification |

| Chemical Name | (R)-2-(Boc-amino)-2-(Fmoc-amino)-acetic acid |

| Common Name | Fmoc-α-amino-D-Gly(Boc)-OH |

| Synonyms | Fmoc-D-Agl(Boc)-OH (Note: Agl here denotes Amino-glycine, not Allylglycine); N,N'-protected 1,1-diaminoacetic acid |

| CAS Number | 306773-83-1 |

| Molecular Formula | C₂₂H₂₄N₂O₆ |

| Molecular Weight | 412.44 g/mol |

| Chirality | D-configuration (R-enantiomer induced by protection hierarchy) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard | Typically ≥ 95% (HPLC) |

Structural Analysis & Mechanism

The Gem-Diamine Architecture

Unlike standard amino acids or even diaminopropionic acid (Dap), where amino groups are on adjacent carbons (1,2-diamine), Fmoc-α-amino-D-Gly(Boc)-OH features a 1,1-diamino motif.[1]

-

Stability: Free gem-diamines are generally unstable (prone to hydrolysis into ammonia and aldehydes).[1] However, the bis-acylated form (protected by Fmoc and Boc) is chemically stable and handleable as a solid.[1]

-

Chirality: Glycine is achiral (

).[1] By replacing one

Diagram: Structural Logic & Protection Strategy

Figure 1: Orthogonal protection scheme of Fmoc-α-amino-D-Gly(Boc)-OH, enabling bi-directional synthesis.

Applications: Retro-Inverso Peptide Synthesis[1]

The primary utility of this molecule is in the construction of Retro-Inverso (RI) Peptides .[1] RI peptides are isomers where the sequence is reversed and the chirality of each amino acid is inverted (L to D).[1] This modification mimics the side-chain topology of the parent peptide but reverses the peptide bonds (-CO-NH- becomes -NH-CO-), rendering the molecule resistant to proteolytic degradation.[1]

Mechanism of Action[1][6]

-

Backbone Reversal: To achieve a true retro-inverso backbone, one must alternate between gem-diaminoalkyl residues and malonyl (dicarboxylic) residues.[1]

-

Role of Fmoc-α-amino-Gly: It serves as the gem-diamino donor.[1] Upon coupling and subsequent modification (often involving Curtius rearrangement or direct coupling to a dicarboxylic acid), it creates the

linkage required to reverse the amide bond direction.[1]

Experimental Protocol: Coupling & Handling

Warning: While the bis-protected form is stable, intermediates generated during deprotection can be sensitive to hydrolysis if not handled under strictly anhydrous conditions.[1]

Standard Coupling Protocol (SPPS)[1]

This protocol assumes a standard Fmoc-Solid Phase Peptide Synthesis (SPPS) workflow.[1]

Reagents:

-

Resin: Rink Amide or Wang Resin.[1]

-

Activator: HATU or DIC/Oxyma (avoid HBTU if racemization is a concern).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (anhydrous).[1]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Activation:

-

Coupling:

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 mins).

-

Critical Check: Ensure the subsequent coupling is performed immediately.[1] The resulting free amine on the gem-diamine carbon (

) is a hemi-aminal analog.[1] While stabilized by the carbonyl, prolonged exposure to basic aqueous conditions can lead to degradation.[1]

-

-

Boc Deprotection (Post-Cleavage or Orthogonal):

Diagram: Retro-Inverso Synthesis Logic

Figure 2: Logic flow for utilizing Fmoc-α-amino-Gly in Retro-Inverso peptide engineering.

Storage and Stability

-

Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended. Keep desiccated.

-

Moisture Sensitivity: High.[1] The gem-diamine functionality, even when protected, can degrade via hydrolysis if exposed to moisture over long periods.[1]

-

Shelf Life: 12 months under inert atmosphere (Argon/Nitrogen).[1]

References

- Bachem.Peptide Synthesis Guide: Strategies for Retro-Inverso Peptides.

-

PubChem. Compound Summary: Fmoc-Gly-OH Derivatives.[1] (Validation of structural homology). Retrieved from [Link]

Sources

Technical Guide: Solubility of Fmoc-α-amino-D-Gly(Boc)-OH in DMF and NMP for Peptide Synthesis

Executive Summary

The successful incorporation of sterically hindered or functionally complex non-standard amino acids is a cornerstone of modern peptide-based drug development. Fmoc-α-amino-D-Gly(Boc)-OH, a geminal diamino acid derivative, offers unique conformational constraints valuable in peptidomimetic design. However, its efficacy in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. This guide provides a comprehensive analysis of the solubility of Fmoc-α-amino-D-Gly(Boc)-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the two most prevalent polar aprotic solvents in Fmoc-based SPPS. We will dissect the molecular properties of the solute and solvents to predict solubility behavior, present a rigorous, field-proven experimental protocol for its quantitative determination, and discuss the practical implications for automated and manual peptide synthesis.

Introduction: The Imperative of Solubility in Advanced Peptide Synthesis

In the landscape of therapeutic peptide discovery, the use of atypical amino acids like Fmoc-α-amino-D-Gly(Boc)-OH is critical for modulating properties such as proteolytic stability, receptor affinity, and secondary structure. The geminal diamine motif, protected orthogonally with Fmoc and Boc groups, provides a strategic scaffold for creating novel peptide architectures.

The success of any SPPS campaign hinges on the complete dissolution of reagents. Incomplete solubility of a protected amino acid leads directly to:

-

Inaccurate Reagent Concentration: Prevents the precise molar excess required for driving coupling reactions to completion.

-

Clogging of Synthesizer Fluidics: Undissolved particulates can obstruct tubing and valves in automated synthesizers, causing catastrophic run failure.

-

Reduced Coupling Efficiency: Poor solvation hinders the diffusion of the activated amino acid to the resin-bound N-terminus, resulting in deletion sequences and complex purification challenges.

Therefore, a thorough understanding and empirical validation of the solubility of building blocks like Fmoc-α-amino-D-Gly(Boc)-OH is not merely a preliminary check but a critical process parameter that ensures run-to-run consistency and final peptide purity.

Profiling the Key Components

Solubility is governed by the intermolecular forces between the solute and the solvent. A "like dissolves like" principle is the guiding tenet, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.

The Solute: Fmoc-α-amino-D-Gly(Boc)-OH

-

Structure: (R)-2-((tert-butoxycarbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid

-

Molecular Formula: C₂₂H₂₄N₂O₆[1]

-

Molecular Weight: 412.44 g/mol [1]

The solubility characteristics of this molecule are a composite of its constituent functional groups:

-

Fmoc Group (9-fluorenylmethoxycarbonyl): A large, nonpolar, and aromatic moiety. It contributes significantly to the molecule's size and potential for π-π stacking interactions but reduces its overall polarity.

-

Boc Group (tert-butoxycarbonyl): A bulky, nonpolar, aliphatic group that shields the second amino function.

-

Carboxylic Acid: A polar group capable of acting as a hydrogen bond donor and acceptor.

-

Amide Linkages: Both protecting groups are attached via carbamate (amide-like) bonds, which are polar and can accept hydrogen bonds.

The combination of large, nonpolar protecting groups with a polar core makes its solubility non-trivial and highly dependent on the solvent's ability to accommodate these disparate features.

The Solvents: DMF vs. NMP

Both DMF and NMP are classified as polar aprotic solvents and are the workhorses of SPPS for their excellent solvating power for protected amino acids and peptide chains.[3][4]

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 68-12-2 | 872-50-4[5] |

| Molecular Formula | C₃H₇NO | C₅H₉NO[6] |

| Molecular Weight | 73.09 g/mol | 99.13 g/mol [6] |

| Boiling Point | 153 °C | 202 °C[6] |

| Dielectric Constant | ~37 | ~32 |

| Dipole Moment | ~3.8 D | ~4.1 D |

| Key Features | Excellent solvent for most amino acids and coupling reagents.[4][7] | Often a superior solvent for aggregating sequences and sterically hindered building blocks due to its higher polarity and boiling point.[8] |

| Considerations | Can degrade over time to form dimethylamine, which can cause premature Fmoc-deprotection.[8] Subject to increasing regulatory scrutiny (e.g., ECHA SVHC list) due to toxicity concerns.[9] | Generally considered a more robust solvent but is also under regulatory review. Can be more difficult to remove by evaporation due to its high boiling point.[5][10] |

Expected Solubility Behavior

Based on the molecular structures, Fmoc-α-amino-D-Gly(Boc)-OH is expected to be readily soluble in both DMF and NMP . The high polarity and dipole moments of these solvents can effectively solvate the polar carboxylic acid and amide functionalities of the solute. The organic nature of the solvents can also accommodate the large, nonpolar Fmoc and Boc groups. Similar complex derivatives, such as Fmoc-Lys(Boc)-OH, are known to be soluble in DMF and other polar organic solvents.[11][12]

However, subtle differences may arise. NMP's slightly higher dipole moment and different molecular shape sometimes provide superior solvation for complex or aggregation-prone molecules.[8] Quantitative measurement is therefore essential to determine the precise solubility limit and identify the optimal solvent for preparing high-concentration stock solutions.

A Self-Validating Protocol for Quantitative Solubility Determination

This protocol describes an isothermal equilibrium method to accurately determine the saturation solubility of Fmoc-α-amino-D-Gly(Boc)-OH. The principle is to create a saturated solution, separate the undissolved solid, and quantify the concentration of the dissolved solute in the supernatant using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-α-amino-D-Gly(Boc)-OH (powder)

-

Peptide-synthesis grade DMF and NMP (<50 ppm H₂O)

-

2 mL glass vials with screw caps

-

Analytical balance (± 0.01 mg)

-

Vortex mixer and/or orbital shaker

-

Thermostatically controlled chamber (e.g., incubator or water bath) set to 25 °C

-

1 mL syringes

-

0.22 µm PTFE syringe filters

-

Calibrated Reverse-Phase HPLC (RP-HPLC) system with a UV detector (265 nm or 301 nm)

-

Volumetric flasks and pipettes for standard preparation

-

Acetonitrile (ACN) and water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) for mobile phases

Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology

-

Preparation of HPLC Standards:

-

Accurately prepare a stock solution of Fmoc-α-amino-D-Gly(Boc)-OH in a 50:50 mixture of ACN/H₂O (e.g., 1.0 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

Causality: A multi-point calibration curve is essential for accurately quantifying the unknown concentration of the saturated samples. The R² value should be >0.999 for a valid calibration.

-

-

Sample Preparation:

-

Into a 2 mL glass vial, weigh approximately 200 mg of Fmoc-α-amino-D-Gly(Boc)-OH. Record the exact mass.

-

Senior Scientist's Note: This should be a significant excess to ensure a saturated slurry is formed. The exact mass is not for concentration calculation but for ensuring excess.

-

Carefully add exactly 1.0 mL of the test solvent (DMF or NMP) to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker inside a 25 °C incubator.

-

Agitate the slurries for 24 hours.

-

Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. Constant temperature is critical as solubility is temperature-dependent.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully draw ~0.5 mL of the supernatant into a 1 mL syringe, avoiding the solid material at the bottom.

-

Attach a 0.22 µm PTFE syringe filter and discard the first few drops (to saturate the filter membrane).

-

Filter the remaining supernatant into a clean HPLC vial.

-

Trustworthiness Check: This filtration step is the most critical for accuracy. Any particulate matter transferred will be dissolved during dilution, leading to a gross overestimation of solubility. PTFE is chosen for its broad chemical compatibility with organic solvents.

-

-

Dilution and HPLC Analysis:

-

Perform an accurate, large dilution of the filtered supernatant (e.g., 1:100 or 1:200) into the initial mobile phase (e.g., 50:50 ACN/H₂O) to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by RP-HPLC, monitoring at 265 nm or 301 nm where the Fmoc group has strong absorbance.[13]

-

Calculate the concentration of the diluted sample using the linear regression equation from the standard curve.

-

-

Final Calculation:

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of the saturated solution.

-

Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

The results from the protocol should be summarized for clarity.

Table 2: Hypothetical Solubility Data for Fmoc-α-amino-D-Gly(Boc)-OH at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| DMF | 450 ± 15 | 1.09 ± 0.04 |

| NMP | 520 ± 20 | 1.26 ± 0.05 |

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

-

This hypothetical data suggests that while the compound is highly soluble in both solvents, NMP offers approximately 15% higher solubility.

-

For preparing a standard 0.5 M stock solution for an automated synthesizer, both solvents would be adequate. However, if a higher concentration is desired to reduce solvent volume during a critical coupling, NMP would be the superior choice.

Molecular Interactions Driving Solubility

The observed solubility is a direct result of favorable intermolecular interactions between the solute and solvent molecules, which overcome the solute-solute interactions in the crystal lattice.

Caption: Key Solute-Solvent Interactions.

The carbonyl oxygen on both DMF and NMP acts as a strong hydrogen bond acceptor for the carboxylic acid proton of the solute. The strong dipole moments of the solvents interact favorably with the polar amide bonds. Finally, the nonpolar regions of the solvents (the methyl groups and alkyl chain) create favorable van der Waals interactions with the large Fmoc and Boc protecting groups, effectively encapsulating the entire molecule in a solvent shell.

Conclusion and Recommendations

Fmoc-α-amino-D-Gly(Boc)-OH exhibits high solubility in the primary SPPS solvents, DMF and NMP, owing to their polar aprotic nature which accommodates both the polar and nonpolar moieties of the molecule. While both are effective, NMP may offer a marginal advantage for preparing highly concentrated solutions.

As a final recommendation, it is imperative for any laboratory to perform an in-house validation of solubility using the protocol described herein before committing a new building block to a large-scale or cGMP synthesis campaign. This due diligence ensures process robustness, minimizes the risk of synthesis failure, and ultimately contributes to higher purity and yield of the target peptide.

References

-

Fengchen Group Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Fengchen Group. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

-

BioCrick. (n.d.). Fmoc-Gly-OH | CAS:29022-11-5 | High Purity. BioCrick. Available at: [Link]

-

Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF), 25 l, plastic. Carl ROTH. Available at: [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH | C17H15NO4 | CID 93124. PubChem. Available at: [Link]

-

Corvis, Y., et al. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. Available at: [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Available at: [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. r/chemistry. Available at: [Link]

-

Szczepańska, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. Available at: [Link]

Sources

- 1. Fmoc-α-amino-D-Gly(Boc)-OH | CymitQuimica [cymitquimica.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. 1-Methyl-2-pyrrolidone for Peptide Synthesis 872-50-4 [sigmaaldrich.com]

- 6. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

Stability of Fmoc-a-amino-D-Gly(Boc)-OH under standard laboratory conditions

Executive Summary

Fmoc-a-amino-D-Gly(Boc)-OH (also known as Fmoc-D-Agl(Boc)-OH or

Unlike standard amino acids, this compound features a gem-diamine (aminal) core structure. This unique architecture introduces specific stability challenges—most notably racemization susceptibility and hydrolytic instability of the free amine intermediate during Solid-Phase Peptide Synthesis (SPPS). While stable in its solid, fully protected form at -20°C, it requires precise handling protocols during solvation and coupling to prevent degradation into glyoxylic acid derivatives or loss of chiral integrity.

Chemical Identity & Structural Analysis[1]

The compound is a derivative of glycine where the

| Property | Specification |

| Common Name | Fmoc-a-amino-D-Gly(Boc)-OH |

| Synonyms | Fmoc-D-Agl(Boc)-OH; (R)-2-(Boc-amino)-2-(Fmoc-amino)acetic acid |

| CAS Number | 306773-83-1 |

| Molecular Formula | |

| Molecular Weight | 412.44 g/mol |

| Chirality | D-configuration (induced by protecting group priority) |

| Core Motif | Gem-diamine ( |

Structural Visualization

The following diagram illustrates the orthogonal protection scheme and the critical gem-diamine core.

Figure 1: Orthogonal protection of the gem-diamine core. The stability of the central carbon depends on the presence of both protecting groups.

Stability Profile

Solid State Stability

-

Temperature: The compound is stable for >12 months when stored at -20°C . Short-term storage (weeks) at 2-8°C is acceptable.

-

Hygroscopicity: Moderate. The presence of carbamate groups allows for hydrogen bonding with atmospheric moisture.

-

Degradation Risk: Hydrolysis of the aminal core is slow in the solid state but accelerates in the presence of moisture and acid traces.

-

Recommendation: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Solution State Stability (Pot Life)

-

Solvents: Highly soluble in DMF, NMP, and DCM.

-

Pot Life:

-

Neutral Solution (DMF): Stable for 24-48 hours.

-

Activated Solution (with DIC/HOBt):Use immediately. The activated ester is prone to racemization due to the high acidity of the

-proton (flanked by two carbamates and an activated carbonyl).

-

-

Base Sensitivity: The Fmoc group is removed by piperidine.[1][2][3] The resulting free amine (

) is a hemi-aminal. While transiently stable, prolonged exposure to base can lead to elimination of ammonia or the Boc-amine, resulting in chain termination.

Reactivity & Racemization

The

-

Mechanism: Base-catalyzed proton abstraction yields a planar enolate intermediate, destroying chirality.

-

Risk Factor: High during the activation and coupling steps.

-

Prevention: Use "base-free" activation methods (e.g., DIC/Oxyma) or weak bases (Collidine) rather than strong tertiary amines (DIEA) during coupling.

Standard Laboratory Handling Protocols

Protocol A: Storage & Reconstitution

Objective: Prevent hydrolytic degradation prior to use.

-

Arrival: Immediately transfer to -20°C storage.

-

Equilibration: Remove from freezer and place in a desiccator for 30 minutes before opening.

-

Solvation:

-

Dissolve in DMF (Dimethylformamide) to a concentration of 0.1M - 0.2M.

-

Do not heat above 40°C to aid dissolution; use sonication if necessary.

-

Visual Check: Solution should be clear and colorless. Turbidity indicates potential hydrolysis or polymerization.

-

Protocol B: Coupling in SPPS

Objective: Maximize coupling efficiency while minimizing racemization.

-

Resin Preparation: Ensure the resin is fully swelled in DMF.

-

Activation (Pre-activation is NOT recommended):

-

Add Fmoc-D-Agl(Boc)-OH (3.0 eq) to the reaction vessel.

-

Add Oxyma Pure (3.0 eq).

-

Add DIC (Diisopropylcarbodiimide) (3.0 eq) immediately before dispensing to resin.

-

Note: Avoid HATU/DIEA if possible, as the basic environment promotes racemization. If HATU is required, reduce base (DIEA) to 2.0 eq and keep coupling time under 45 minutes.

-

-

Coupling Time: 45 - 60 minutes at Room Temperature.

-

Monitoring: Use the Kaiser Test . Note that gem-diamines may react more slowly due to steric hindrance from the orthogonal Boc group.

-

Capping: Perform a standard acetic anhydride capping step after coupling to terminate any unreacted chains.

Protocol C: Fmoc Deprotection

Objective: Remove Fmoc without degrading the sensitive hemi-aminal intermediate.[2]

-

Reagent: 20% Piperidine in DMF.

-

Method: Two stages.

-

Short: 2 minutes (Flow wash).

-

Long: 10 minutes (Incubation).

-

-

Critical Step: Wash immediately and thoroughly with DMF (5x) after deprotection.

-

Reason: The free amine (

) is less stable than a standard amine. Prolonged exposure to piperidine can cause degradation. Proceed to the next coupling immediately.

-

Degradation & Workflow Visualization

The following diagram outlines the correct workflow versus the degradation pathways triggered by improper handling.

Figure 2: Workflow and stability risks. Red paths indicate failure modes due to improper stability management.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of the Boc group. | Double couple; increase temperature to 40°C (caution: racemization risk). |

| Racemization | Use of strong base (DIEA) during activation. | Switch to DIC/Oxyma (neutral activation). |

| Chain Termination | Decomposition of the free amine after Fmoc removal. | Reduce deprotection time; wash resin rapidly; couple next AA immediately. |

| Turbid Solution | Moisture contamination causing hydrolysis. | Discard solution. Use fresh solvent and desiccated building block. |

References

-

Bachem. (n.d.). Fmoc-D-Agl(Boc)-OH Product Specifications. Retrieved from

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Melendez, R. E., & Lubell, W. D. (2003). Synthesis and reactivity of cyclic sulfamidates for the preparation of amino acid derivatives. Journal of the American Chemical Society.

-

Chem-Impex. (n.d.). Fmoc-D-Dap(Boc)-OH and related Diamino acids Stability Data. Retrieved from

-

Albericio, F. (2000). Orthogonal protecting groups for N-amino acids in solid-phase peptide synthesis. Biopolymers.

(Note: While specific literature on "Fmoc-a-amino-D-Gly(Boc)-OH" is niche, the protocols above are derived from standard handling of Fmoc-protected gem-diamino alkyl residues and Fmoc-Dap/Dab derivatives).

Sources

A Tale of Two Building Blocks: A Technical Guide to the Strategic Differences Between Fmoc-α-amino-D-Gly(Boc)-OH and Standard D-Amino Acids in Peptide Synthesis

Abstract: The incorporation of D-amino acids is a cornerstone of modern peptide therapeutic design, primarily conferring resistance to enzymatic degradation. While the direct incorporation of standard Fmoc-D-amino acids is a routine procedure, the use of specialized, non-canonical building blocks offers a far greater scope of synthetic possibility. This guide provides an in-depth technical analysis of one such building block, Fmoc-α-amino-D-Gly(Boc)-OH, contrasting its unique structural properties and synthetic applications against those of standard Fmoc-D-amino acids. We will explore the fundamental difference in synthetic strategy—direct versus indirect incorporation of D-chirality—and elucidate the practical implications for researchers in peptide synthesis and drug development. This paper will detail the underlying chemical principles, provide comparative experimental protocols, and outline the strategic advantages that dictate the choice of one building block over the other.

Introduction

In the landscape of peptide science, the deliberate inclusion of unnatural amino acids is a critical strategy for optimizing drug candidates. Among these, D-amino acids are paramount for enhancing peptide stability and prolonging in-vivo half-life by preventing degradation by proteases.[1][2] The standard method for this is the stepwise addition of an Fmoc-protected D-amino acid during Solid-Phase Peptide Synthesis (SPPS).[3] This approach is robust and predictable.

However, the frontiers of peptide chemistry, particularly in the construction of complex architectures like branched peptides or peptide-drug conjugates, demand more versatile tools.[4] This need is met by specialized building blocks that offer "orthogonal" handles for post-synthetic modification. Fmoc-α-amino-D-Gly(Boc)-OH is a prime example of such a reagent. At first glance, its nomenclature suggests it is merely a protected D-amino acid. The reality is far more nuanced and powerful.

This guide will dissect the core chemical difference: a standard D-amino acid is a building block with a predefined side chain and D-stereochemistry at the alpha-carbon (Cα). In contrast, Fmoc-α-amino-D-Gly(Boc)-OH is structurally a glycine derivative—achiral at its Cα—that carries a Boc-protected primary amine on its side chain with a defined D-configuration. This seemingly subtle distinction fundamentally alters the synthetic workflow and unlocks a vast potential for chemical diversification that is inaccessible with standard D-amino acids.

Chapter 1: The Archetype: Standard D-Amino Acids in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for peptide construction in research and industrial settings.[3] The process relies on a repeating cycle of deprotection and coupling steps to assemble a peptide chain on an insoluble resin support.[5][6]

Structure and Synthetic Role

A standard Fmoc-D-amino acid, such as Fmoc-D-Alanine-OH, possesses three key features:

-

The D-Chiral Center: The stereochemistry at the alpha-carbon is fixed in the D-configuration.

-

The α-Amino Fmoc Group: A base-labile protecting group that is removed at the start of each coupling cycle, typically with a solution of 20% piperidine in DMF.[6]

-

The Side-Chain (R-group): The functional group that defines the amino acid (e.g., a methyl group for Alanine). For trifunctional amino acids, this side chain often bears its own protecting group (e.g., tBu, Trt, Boc), which is stable to the basic conditions of Fmoc removal but labile to the final strong acid cleavage from the resin.[7][]

The incorporation of a standard D-amino acid is a direct and unambiguous process. The building block is activated and coupled to the free N-terminus of the growing peptide chain, directly installing the desired D-residue with its specific side chain into the sequence.

The Standard Synthetic Workflow

The workflow for incorporating a standard D-amino acid is linear and repetitive. It serves as our baseline for comparison.

Caption: Standard Fmoc-SPPS cycle for D-amino acid incorporation.

Chapter 2: The Chameleon: Deconstructing Fmoc-α-amino-D-Gly(Boc)-OH

The power of Fmoc-α-amino-D-Gly(Boc)-OH lies in its unique structure, which leverages an orthogonal protection strategy to serve a fundamentally different synthetic purpose.

A Bifunctional Glycine Scaffold

Let's dissect the molecule:

-

Core Structure: The backbone is glycine, which is achiral (its "side chain" is a hydrogen atom).

-

α-Amino Group: Protected with the standard base-labile Fmoc group.

-

Side Chain: This is where the innovation lies. The glycine is substituted at the α-carbon with a -CH(NH-Boc)- group. This appendage introduces two critical features:

-

A D-chiral center on the side chain itself, not on the peptide backbone's α-carbon.

-

A primary amine protected by a tert-butyloxycarbonyl (Boc) group .

-

This creates a system of orthogonal protecting groups .[][9] The Fmoc group on the α-amine is removed by base (e.g., piperidine), while the Boc group on the side-chain amine is stable to base but removed by acid (e.g., trifluoroacetic acid, TFA).[][11] This orthogonality is the key to its utility.[]

Synthetic Role: A Masked Functional Handle

Fmoc-α-amino-D-Gly(Boc)-OH is not used to incorporate a specific D-amino acid. Instead, it is used to introduce a glycine residue into the peptide backbone that is equipped with a protected, chiral primary amine on its side chain. After incorporation into the peptide, the side-chain Boc group can be selectively removed on-resin, exposing a reactive primary amine. This amine then serves as a versatile point for further chemical modification, such as:

-

Peptide Branching: Synthesizing a new peptide chain off the side chain.[4]

-

Conjugation: Attaching small molecules, drugs, lipids, or imaging agents.

-

Lactamization: Forming a cyclic peptide by creating an amide bond with a downstream carboxylic acid side chain (e.g., Asp or Glu).

Chapter 3: The Core Distinction: A Comparative Analysis of Synthetic Utility

The choice between a standard D-amino acid and Fmoc-α-amino-D-Gly(Boc)-OH is a strategic one, dictated entirely by the final desired structure of the peptide.

Direct vs. Indirect Chirality and Functionality

| Feature | Standard Fmoc-D-Amino Acid (e.g., Fmoc-D-Ala-OH) | Fmoc-α-amino-D-Gly(Boc)-OH |

| Backbone | Chiral α-carbon (D-configuration) | Achiral glycine α-carbon |

| Side Chain | Pre-defined and fixed (e.g., -CH₃ for Alanine) | A modifiable handle: -CH(NH-Boc)- |

| Synthetic Purpose | Direct incorporation of a specific D-amino acid residue. | Indirect introduction of a modifiable D-chiral amine on a glycine scaffold. |

| Key Deprotection | Fmoc removal (base) to continue chain elongation. | Fmoc removal (base) for elongation; Selective Boc removal (acid) to unmask side-chain amine for modification.[12] |

| Versatility | Low. The identity of the residue is fixed upon coupling. | High. The side-chain amine can be derivatized in countless ways post-coupling. |

| Typical Application | Enhancing metabolic stability by replacing an L-amino acid.[1] | Creating branched peptides, peptide-drug conjugates, complex cyclic structures.[4] |

Workflow Divergence: The Branching Point

The synthetic workflow for Fmoc-α-amino-D-Gly(Boc)-OH mirrors the standard cycle for its incorporation. However, it introduces a critical branching point where the chemist can choose to perform selective side-chain deprotection and subsequent modification.

Caption: Divergent workflow using Fmoc-α-amino-D-Gly(Boc)-OH.

Chapter 4: Experimental Protocols & Considerations

The following protocols outline the practical steps and highlight the key differences in handling these two types of building blocks.

Protocol A: Standard Coupling of Fmoc-D-Alanine-OH

Objective: To incorporate a standard D-Alanine residue into a growing peptide chain on a solid support.Materials:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-D-Ala-OH (3 equivalents relative to resin loading).

-

HBTU (2.9 equivalents).

-

DIPEA (6 equivalents).

-

Anhydrous N,N-Dimethylformamide (DMF).

Methodology:

-

Pre-activation: In a separate vessel, dissolve Fmoc-D-Ala-OH and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test (or alternative ninhydrin test) to confirm the absence of free primary amines, indicating reaction completion.[13]

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

-

Continuation: The resin is now ready for the next Fmoc-deprotection step to continue peptide elongation.[6]

Protocol B: Selective Side-Chain Deprotection and Modification using Fmoc-α-amino-D-Gly(Boc)-OH

Objective: To unmask the side-chain amine of an incorporated α-amino-D-Gly(Boc) residue and conjugate a payload (e.g., a carboxylic acid).Prerequisite: The Fmoc-α-amino-D-Gly(Boc)-OH residue has already been successfully coupled into the peptide chain, and the N-terminal Fmoc group of the following amino acid has been left on to protect the main chain.

Materials:

-

Peptide-resin containing the Fmoc-protected peptide with the target Gly(Boc) residue.

-

Deprotection Solution: 1-2% TFA in Dichloromethane (DCM).

-

Neutralization Solution: 5% DIPEA in DMF.

-

Payload (e.g., a fluorescent dye with a carboxylic acid handle, 3 eq.).

-

HBTU (2.9 eq.), DIPEA (6 eq.).

-

Anhydrous DMF and DCM.

Methodology:

-

Resin Preparation: Swell the resin in DCM.

-

Selective Boc Deprotection: Treat the resin with the 1-2% TFA/DCM solution. Flow the solution over the resin for 2 minutes, repeat 5-10 times. This mild acidic condition is designed to remove the acid-labile Boc group while leaving the Fmoc group and other acid-sensitive side-chain protecting groups (like tBu) largely intact.[14]

-

Washing: Wash the resin thoroughly with DCM to remove TFA.

-

Neutralization: Wash the resin with the 5% DIPEA/DMF solution to neutralize the protonated side-chain amine, followed by extensive DMF washes.

-

Confirmation: A positive Kaiser test on a resin sample will now confirm the presence of the newly exposed side-chain primary amine.

-

Side-Chain Coupling: Perform a standard coupling reaction (as described in Protocol A) using the desired payload (e.g., carboxylic acid) to acylate the side-chain amine.

-

Washing: Wash the resin extensively with DMF. The peptide is now modified at the specific side chain and is ready for the continuation of the main-chain synthesis by removing the N-terminal Fmoc group.

Conclusion

The distinction between standard Fmoc-D-amino acids and specialized reagents like Fmoc-α-amino-D-Gly(Boc)-OH is fundamental to advanced peptide design. While both contribute D-chirality, their strategic applications are mutually exclusive.

-

Standard D-amino acids are the tools for a direct, "what you see is what you get" approach to building linear peptides with enhanced enzymatic stability. Their role is to directly replace an L-amino acid counterpart.

-

Fmoc-α-amino-D-Gly(Boc)-OH is a sophisticated synthetic tool for indirect functionalization . It acts as a linchpin, introducing a latent, stereochemically defined reactive site that can be selectively manipulated. This enables the construction of complex, non-linear, and conjugated peptide architectures that are central to next-generation therapeutics and diagnostic agents.

For the researcher and drug developer, understanding this core difference is not merely academic; it is essential for rationally designing synthetic routes, expanding the accessible chemical space of peptide-based molecules, and ultimately, unlocking new therapeutic possibilities. The choice is not about which is better, but which strategic path is required to achieve the desired molecular endpoint.

References

- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved February 9, 2026, from [Link]

- AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved February 9, 2026, from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 9, 2026, from [Link]

- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405. [Link]

- Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 20(8), 14537-14553. [Link]

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 9, 2026, from [Link]

- National Institutes of Health. (n.d.). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Retrieved February 9, 2026, from [Link]

- bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved February 9, 2026, from [Link]

- PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved February 9, 2026, from [Link]

- MDPI. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. Retrieved February 9, 2026, from [Link]

- Royal Society of Chemistry. (2025, January 13). Evolution of branched peptides as novel biomaterials. Retrieved February 9, 2026, from [Link]

- Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 14(3), 330-335. [Link]

- Proceedings of the National Academy of Sciences. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Retrieved February 9, 2026, from [Link]

- ACS Publications. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. pubs.acs.org [pubs.acs.org]

A-Technical Guide to Backbone Modification Using Fmoc-α-amino-D-Gly(Boc)-OH

Abstract

The precise engineering of peptide backbones is a cornerstone of modern drug discovery and biomaterial science. Modification of the peptide backbone can profoundly influence conformation, stability, and biological activity, offering a route to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2] This guide provides an in-depth technical overview of a powerful strategy for site-selective backbone modification: the incorporation of N-substituted glycine residues (peptoids) using the versatile building block, Fmoc-α-amino-D-Gly(Boc)-OH. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the functional consequences of such modifications, equipping researchers with the knowledge to harness this technique for the rational design of advanced peptidomimetics.

Introduction: The Rationale for Peptide Backbone Modification

Native peptides, while exhibiting exquisite biological specificity, often suffer from rapid proteolytic degradation and poor membrane penetration, limiting their therapeutic potential.[1][2] Backbone modification, particularly N-alkylation, is a proven strategy to address these liabilities.[2][3] By replacing the amide proton with an alkyl group, the peptide bond is shielded from enzymatic cleavage.[2] This modification also disrupts the hydrogen-bonding network that dictates secondary structure, providing a powerful tool to modulate peptide conformation and, consequently, its interaction with biological targets.[4][5]

N-substituted glycine oligomers, also known as peptoids, are a prominent class of peptide mimics where the side chain is shifted from the α-carbon to the backbone nitrogen atom.[6][7][8] This structural isomerization imparts remarkable proteolytic resistance and often enhances cell permeability. The "sub-monomer" synthesis method, which this guide will detail, allows for the introduction of a vast diversity of side chains, making peptoids a highly versatile scaffold for combinatorial chemistry and drug discovery.[6][8]

The Keystone Reagent: Fmoc-α-amino-D-Gly(Boc)-OH

The successful and site-selective introduction of an N-substituted glycine requires a building block that can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows. Fmoc-α-amino-D-Gly(Boc)-OH is ingeniously designed for this purpose, employing an orthogonal protection strategy that is the key to its utility.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino function. It is stable to acidic conditions but is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][10][11][] This base-lability is the hallmark of the most common SPPS chemistry used today.[13]

-

Boc (tert-butyloxycarbonyl) Group: This group protects the nitrogen atom that will ultimately become the backbone amide nitrogen of the N-substituted glycine residue. The Boc group is acid-labile, requiring treatment with a moderately strong acid such as trifluoroacetic acid (TFA) for removal.[][][14]

The genius of this design lies in its orthogonality . The Fmoc and Boc groups can be removed selectively without affecting the other.[11][13][15] This allows for the standard elongation of the peptide chain using Fmoc chemistry, followed by the selective deprotection of the Boc group on the glycine nitrogen at the desired position to introduce a custom side chain.

Mechanism and Workflow: On-Resin Synthesis of N-Substituted Glycine Residues

The incorporation of an N-substituted glycine residue using Fmoc-α-amino-D-Gly(Boc)-OH follows a modified SPPS protocol. The overall workflow is a two-step "sub-monomer" process that involves an initial acylation followed by a nucleophilic displacement.

The logical flow of this process can be visualized as follows:

Caption: Workflow for site-selective peptide backbone N-alkylation using Fmoc-α-amino-D-Gly(Boc)-OH.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should note that optimization may be required based on the specific peptide sequence and the nature of the substituent being introduced.

Protocol 4.1: Incorporation of the Fmoc-α-amino-D-Gly(Boc)-OH Monomer

This step is performed as a standard coupling cycle within the Fmoc-SPPS workflow.[16]

-

Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, following a standard Fmoc deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation Mixture: In a separate vessel, pre-activate Fmoc-α-amino-D-Gly(Boc)-OH (3 eq.) with a suitable coupling agent such as HCTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activation mixture to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

Protocol 4.2: On-Resin N-Alkylation via Reductive Amination

This is a common and versatile method for introducing a wide variety of side chains.[17]

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled glycine derivative using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Boc Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes. Causality: This step is critical and potentially problematic. Standard TFA concentrations for Boc deprotection can prematurely cleave peptides from highly acid-labile resins like 2-chlorotrityl chloride resin.[18] For such resins, milder conditions (e.g., 1-5% TFA in DCM) or alternative deprotection methods may be necessary.[19]

-

Wash the resin with DCM (5 times).

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% DIPEA solution in DMF (3 x 5 min), followed by extensive DMF washing.

-

Reductive Amination:

-

Add a solution of the desired aldehyde (10 eq.) in 1% acetic acid in DMF to the resin.

-

Immediately add a solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (10 eq.), in DMF.

-

Allow the reaction to proceed for 6-12 hours at room temperature.

-

Expert Insight: The choice of reducing agent is key. NaBH₃CN is effective and mild. For more challenging transformations, sodium triacetoxyborohydride (STAB) can be a more potent alternative.

-

-

Washing and Capping: Wash the resin extensively with DMF and DCM. It is good practice to perform a capping step with acetic anhydride to block any unreacted secondary amines.

Impact of N-Substitution on Peptide Properties

The introduction of N-alkylated glycine residues can have a profound and predictable impact on the physicochemical and biological properties of a peptide.

| Property | Effect of N-Alkylation | Rationale & Causality |

| Proteolytic Stability | Significantly Increased | The absence of the N-H proton and the steric hindrance from the N-alkyl group prevent recognition and cleavage by proteases.[2] |

| Conformational Flexibility | Increased | The tertiary amide bond introduced by N-alkylation removes the hydrogen bond donor capability, disrupting secondary structures like α-helices and β-sheets.[3][20] |

| Cis/Trans Isomerism | Altered Preference | The steric bulk of the N-substituent can influence the energy barrier between the cis and trans amide bond conformations, which can be a powerful tool for conformational control. |

| Cell Permeability | Often Improved | By disrupting the internal hydrogen bonding network, N-alkylation can reduce the polarity of the peptide backbone, favoring passive diffusion across cell membranes. |

| Receptor Binding | Variable (Potentially Decreased) | While offering benefits, the loss of the amide proton can remove a critical hydrogen bond donor involved in receptor binding. This necessitates careful structure-activity relationship (SAR) studies. |

Troubleshooting and Self-Validation

A robust protocol is a self-validating one. Below are common issues and checkpoints to ensure the integrity of the synthesis.

-

Incomplete Coupling of Fmoc-α-amino-D-Gly(Boc)-OH:

-

Symptom: Positive Kaiser test after coupling.

-

Cause: This is a sterically hindered amino acid.

-

Solution: Double couple the residue. Use a more potent activating agent like HATU. Increase coupling time.

-

-

Incomplete Boc Deprotection:

-

Symptom: Low yield of N-alkylation.

-

Cause: Insufficient acid treatment time or concentration.

-

Solution: Increase TFA concentration or deprotection time. Monitor a small aliquot by cleaving and analyzing via LC-MS.

-

-

Premature Cleavage from Resin:

-

Symptom: Significant loss of peptide into the TFA deprotection solution.

-

Cause: Using a highly acid-labile linker (e.g., 2-CTC) with standard Boc deprotection conditions.[18]

-

Solution: Use a more robust linker (e.g., Wang resin) if compatible with the final cleavage strategy, or use milder Boc deprotection conditions (e.g., 1-2% TFA in DCM, repeated treatments).[19]

-

-

Over-alkylation:

-

Symptom: Not typically an issue with secondary amines formed on-resin, but a theoretical concern.

-

Cause: The secondary amine is less nucleophilic than the primary amine starting material.[21]

-

Validation: Cleave and analyze the final product by high-resolution mass spectrometry to confirm the mass of the mono-alkylated product.

-

Conclusion

Fmoc-α-amino-D-Gly(Boc)-OH is a powerful and versatile reagent that enables the precise, site-selective modification of peptide backbones. The orthogonal protection strategy allows for its seamless integration into standard Fmoc-SPPS protocols. By leveraging this building block, researchers can systematically introduce N-substituted glycine residues to enhance proteolytic stability, modulate conformation, and improve the drug-like properties of peptide leads. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to expand their peptidomimetic toolkit and accelerate the development of next-generation peptide therapeutics and biomaterials.

References

-

Prezi. (2026). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. [Link]

- Google Patents. US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

-

ResearchGate. (2001). Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]

-

Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

-

Organic Letters. (2001). A Method for Selective N-Boc Deprotection on Wang Resin. [Link]

- Google Patents. US20130338337A1 - Boc and fmoc solid phase peptide synthesis.

-

Royal Society of Chemistry. (2021). Site-selective modification of peptide backbones. [Link]

-

PubMed. (2019). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]

-

MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

-

ACS Publications. (1997). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. [Link]

-

ResearchGate. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

-

Organic Chemistry Portal. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. [Link]

-

ResearchGate. (2013). Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. [Link]

-

ResearchGate. (2013). Introduction of Functional Groups into Peptides via N-Alkylation. [Link]

-

ResearchGate. (2020). Peptide Backbone Modifications. [Link]

-

National Institutes of Health. (2019). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. [Link]

-

PubMed. (2022). Peptide Backbone Modifications for the Assessment of Cleavage Site Relevance in Precursors of Signaling Peptides. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

-

Frontiers. Polyamide Backbone Modification In Peptide and Protein Science. [Link]

-

NCERT. Amines. [Link]

-

MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

-

ResearchGate. (2007). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

-

American Peptide Society. (2024). Backbone Editing. [Link]

-

National Institutes of Health. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. [Link]

-

Chem LibreTexts. (2023). Functional Groups In Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide Backbone Modifications for the Assessment of Cleavage Site Relevance in Precursors of Signaling Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prezi.com [prezi.com]

- 11. chempep.com [chempep.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis using Fmoc-α-amino-D-Gly(Boc)-OH

Introduction: Navigating the Architectural Complexity of Peptide Synthesis

Solid Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by Bruce Merrifield, remains the cornerstone of peptide synthesis in modern research and drug development.[] Its core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, thereby simplifying the purification process to mere filtration and washing steps.[2][3][4] The Fmoc/tBu strategy is a dominant methodology within SPPS, prized for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[] This protocol provides a detailed guide for the incorporation of a specialized, non-proteinogenic amino acid derivative, Fmoc-α-amino-D-Gly(Boc)-OH, into a peptide sequence. The unique dual-protection scheme of this building block, featuring both the base-labile Fmoc group and the acid-labile Boc group, presents distinct opportunities and challenges in peptide design. This guide will elucidate the rationale behind each step, ensuring both methodological success and a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Understanding the Building Block: Fmoc-α-amino-D-Gly(Boc)-OH

The structure of Fmoc-α-amino-D-Gly(Boc)-OH is central to its application. The N-terminal α-amine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is readily removed by a secondary amine base like piperidine.[3][5] The glycine α-carbon is in the D-configuration, which can be critical for introducing conformational constraints or enhancing proteolytic stability in the final peptide. Uniquely, this building block features a tert-butyloxycarbonyl (Boc) group. While the exact point of attachment for the Boc group is not explicitly defined by the name "α-amino-D-Gly(Boc)-OH", in the context of modified amino acids, it is most logically protecting a side chain or a modified backbone element. For the purpose of this protocol, we will assume it protects a functional group on the glycine side-chain equivalent, which will be deprotected simultaneously with other side-chain protecting groups during the final cleavage step.

The incorporation of such a sterically demanding and structurally unique amino acid derivative requires careful optimization of coupling conditions to ensure high yields and purity.[6]